2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol
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Overview
Description
2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique structure, which includes a methoxy group and an amino group attached to a phenol ring. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenols .
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol: A brominated derivative with similar structural features.
2-Methoxy-5-{[(phenylamino)methyl]phenol}: A related compound with a phenylamino group instead of a butan-2-ylamino group.
Uniqueness
2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-6-5-7-11(15-3)12(10)14/h5-7,9,13-14H,4,8H2,1-3H3 |
InChI Key |
WMQWTDWBSNRVLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
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